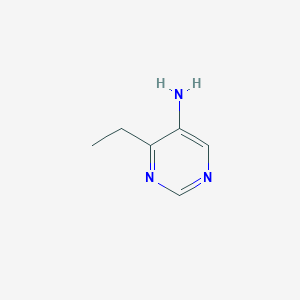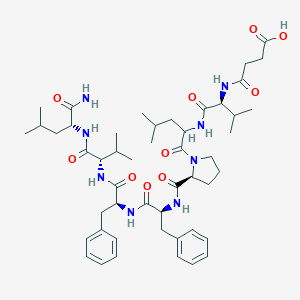
alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid, also known as CB-1158, is a small molecule inhibitor that targets the enzyme arginase. Arginase is an enzyme that converts the amino acid arginine into ornithine and urea. CB-1158 inhibits arginase, leading to an accumulation of arginine in the tumor microenvironment, which can help to activate immune cells and enhance the anti-tumor immune response.
Mechanism of Action
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid inhibits arginase, which is an enzyme that converts arginine into ornithine and urea. By inhibiting arginase, this compound can increase the levels of arginine in the tumor microenvironment. This can activate immune cells such as T cells and natural killer cells, which can enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of arginine in the tumor microenvironment, which can activate immune cells and enhance the anti-tumor immune response. This compound has also been shown to reduce the levels of myeloid-derived suppressor cells, which can suppress the immune response and promote tumor growth.
Advantages and Limitations for Lab Experiments
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. This compound has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for in vivo studies. This compound also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid. One area of research is the development of more potent and selective arginase inhibitors. Another area of research is the optimization of dosing regimens for this compound to maximize its efficacy and minimize toxicity. Additionally, the combination of this compound with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy, is an area of active research. Finally, the clinical development of this compound for the treatment of cancer is an important future direction.
Synthesis Methods
The synthesis of alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid involves several steps. The first step is the synthesis of N-(4-carboxyphenyl)glycine, which is then coupled with 2-(tert-butoxycarbonylamino)ethylamine to form N-(2-((tert-butoxycarbonyl)amino)ethyl)-N-(4-carboxyphenyl)glycine. This compound is then coupled with 4-(bromomethyl)benzoic acid to form N-(2-((tert-butoxycarbonyl)amino)ethyl)-N-(4-((4-carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)benzamide. Finally, the tert-butoxycarbonyl protecting group is removed to yield this compound.
Scientific Research Applications
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has been extensively studied for its potential as an anti-cancer therapy. Preclinical studies have shown that this compound can enhance the anti-tumor immune response by increasing the levels of arginine in the tumor microenvironment, which can activate immune cells such as T cells and natural killer cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.
properties
CAS RN |
140400-20-0 |
|---|---|
Molecular Formula |
C26H26N2O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[[2-[(1-carboxy-3-phenylpropyl)amino]-3-phenylpropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H26N2O5/c29-24(27-21-14-12-20(13-15-21)25(30)31)23(17-19-9-5-2-6-10-19)28-22(26(32)33)16-11-18-7-3-1-4-8-18/h1-10,12-15,22-23,28H,11,16-17H2,(H,27,29)(H,30,31)(H,32,33) |
InChI Key |
PBJMSFZKOFKHIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
synonyms |
CFP-F-PAB N-((1RS)-carboxy-3-phenylpropyl)phe-para-aminobenzoate N-(1-carboxy-3-phenylpropyl)phenylalanine-4-aminobenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)





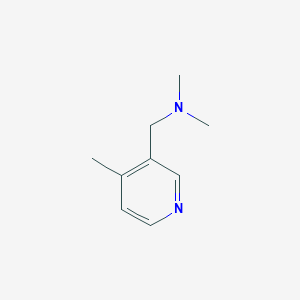
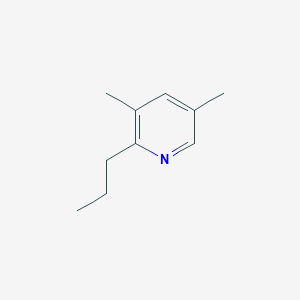

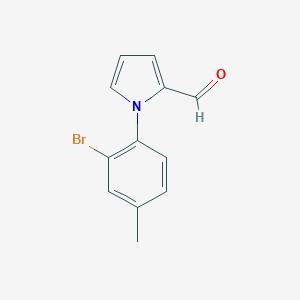
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
